4-Oxotetrahydro-2H-pyran-3-carboxylic acid
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Overview
Description
4-Oxotetrahydro-2H-pyran-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H8O4. It is a derivative of tetrahydropyran and contains both a ketone and a carboxylic acid functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotetrahydro-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydroxypropanoate with ethyl acrylate in the presence of a base, followed by cyclization and oxidation steps . Another method includes the use of tetrahydropyranone derivatives, which undergo esterification and subsequent hydrolysis to yield the desired acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Oxotetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation uses amines and coupling agents.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of tetrahydropyran-3-ol derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
4-Oxotetrahydro-2H-pyran-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxotetrahydro-2H-pyran-3-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: An ester derivative with similar reactivity but different solubility and stability properties.
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: Another ester derivative used in similar applications but with distinct physical properties.
Tetrahydro-2H-pyran-3-carboxylic acid: Lacks the ketone group, leading to different reactivity and applications.
Uniqueness: 4-Oxotetrahydro-2H-pyran-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a six-membered ring structure. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-oxooxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5-1-2-10-3-4(5)6(8)9/h4H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHSAHGKYUDEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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